2,6-Diazaspiro[3.4]octane 2,6-Diazaspiro[3.4]octane
Brand Name: Vulcanchem
CAS No.: 136098-13-0
VCID: VC21253675
InChI: InChI=1S/C6H12N2/c1-2-7-3-6(1)4-8-5-6/h7-8H,1-5H2
SMILES: C1CNCC12CNC2
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol

2,6-Diazaspiro[3.4]octane

CAS No.: 136098-13-0

Cat. No.: VC21253675

Molecular Formula: C6H12N2

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diazaspiro[3.4]octane - 136098-13-0

Specification

CAS No. 136098-13-0
Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
IUPAC Name 2,7-diazaspiro[3.4]octane
Standard InChI InChI=1S/C6H12N2/c1-2-7-3-6(1)4-8-5-6/h7-8H,1-5H2
Standard InChI Key OXPIFHNJGOJJQZ-UHFFFAOYSA-N
SMILES C1CNCC12CNC2
Canonical SMILES C1CNCC12CNC2

Introduction

Chemical Structure and Properties

Structural Features

2,6-Diazaspiro[3.4]octane consists of a spirocyclic system where a central carbon atom connects a four-membered azetidine ring and a five-membered pyrrolidine ring, each containing a nitrogen atom. This unique spatial arrangement creates a three-dimensional scaffold that offers distinct advantages in drug design, particularly in terms of rigidity and defined spatial orientation of functional groups.

The unsubstituted parent compound has a molecular formula of C6H12N2, though numerous derivatives with various substituents have been synthesized and studied . The spirocyclic nature of this compound contributes to its conformational rigidity, which can be advantageous in optimizing binding interactions with biological targets.

Physical and Chemical Properties

The physical and chemical properties of 2,6-diazaspiro[3.4]octane and its derivatives vary depending on the substitution pattern. For comparison, relevant data for two closely related derivatives are presented in Table 1.

Table 1: Comparative Physical Properties of 2,6-Diazaspiro[3.4]octane Derivatives

Property6-Methyl-2,6-diazaspiro[3.4]octane6-Ethyl-2,6-diazaspiro[3.4]octane
Molecular FormulaC7H14N2C8H16N2
Molecular Weight126.20 g/mol140.23 g/mol
CAS Number135380-24-4135380-34-6
DensityNot available1.01 g/cm³
Boiling PointNot available196.8°C at 760 mmHg
Flash PointNot available75.7°C
Vapor PressureNot available0.391 mmHg at 25°C
Refractive IndexNot available1.527

These compounds generally exhibit basic properties due to the presence of nitrogen atoms, making them suitable for salt formation which can enhance their aqueous solubility for pharmaceutical applications .

Chemical Identifiers and Nomenclature

For identification purposes, various chemical identifiers are utilized, as exemplified by data for the 6-methyl derivative:

Table 2: Chemical Identifiers for 6-Methyl-2,6-diazaspiro[3.4]octane

Identifier TypeValue
IUPAC Name6-methyl-2,6-diazaspiro[3.4]octane
InChIInChI=1S/C7H14N2/c1-9-3-2-7(6-9)4-8-5-7/h8H,2-6H2,1H3
InChIKeyZDUBHABFLXJXFM-UHFFFAOYSA-N
SMILESCN1CCC2(C1)CNC2
PubChem CID15107443

Similar identifiers exist for other derivatives, facilitating their accurate identification in chemical databases and literature .

Synthesis Methods

Orthogonally Protected Derivatives

A significant advancement in the synthesis of 2,6-diazaspiro[3.4]octane derivatives was reported by Orain et al. in 2015. They described a novel and efficient synthesis of orthogonally protected spirocyclic amines, which represents an important contribution to making these scaffolds more accessible for medicinal chemistry applications .

This synthetic approach offers several advantages:

  • Orthogonal protection allows selective modification of either nitrogen

  • The procedure uses readily available starting materials

  • The method is amenable to scale-up for library generation

The orthogonal protection strategy is particularly valuable as it enables medicinal chemists to selectively modify different positions of the spirocyclic scaffold, thus facilitating structure-activity relationship studies.

Alternative Synthetic Approaches

Additional synthetic routes to 2,6-diazaspiro[3.4]octane and related compounds have been developed. A 2019 study described three successful routes for synthesizing the related 2-azaspiro[3.4]octane using readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

More recently in 2023, researchers reported a strategy leveraging titanacyclobutane intermediates to construct functionalized all-carbon quaternary centers from ketones, streamlining access to various azaspiroalkanes including 2,6-diazaspiro[3.4]octane derivatives . This approach expands the synthetic toolkit available for accessing these valuable three-dimensional building blocks for drug discovery.

Applications in Medicinal Chemistry

Antimicrobial Research

One of the most promising applications of 2,6-diazaspiro[3.4]octane derivatives is in antimicrobial research, particularly against Mycobacterium tuberculosis. Lukin and colleagues reported the development of a small library of compounds built around this spirocyclic core, with specific emphasis on exploration of the molecular periphery .

Their work involved:

  • Elaboration of twelve compounds from a readily available 2,6-diazaspiro[3.4]octane building block

  • Exploration of diverse peripheral modifications, including various azole substituents

  • Identification of a potent nitrofuran-containing antitubercular lead compound

The most significant finding was the discovery of a remarkably potent antitubercular lead compound displaying a minimal inhibitory concentration of less than 0.4 mg/mL, demonstrating the potential of this scaffold in developing new treatments for tuberculosis .

Versatile Building Blocks

The 2,6-diazaspiro[3.4]octane scaffold is increasingly recognized as an important building block in medicinal chemistry for several reasons:

  • Its rigid three-dimensional structure helps address the current emphasis on increasing sp³ character in drug candidates

  • The presence of two nitrogen atoms provides convenient handles for derivatization

  • The spirocyclic system offers a unique spatial arrangement of functional groups

  • Its relatively low molecular weight leaves room for additional functionalization while staying within drug-like property space

These characteristics align with current medicinal chemistry strategies that emphasize three-dimensionality and structural novelty as ways to access unexplored chemical space and potentially improve selectivity profiles .

Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) around the 2,6-diazaspiro[3.4]octane core has revealed several important insights. The research by Lukin et al. demonstrated that peripheral modifications significantly impact biological activity, particularly in the context of antitubercular properties .

Key SAR findings include:

  • The incorporation of nitrofuran moieties appears to enhance antitubercular activity

  • Various azole substituents can be accommodated while maintaining biological activity

  • The spirocyclic core serves as an effective scaffold for presenting pharmacophoric elements in three-dimensional space

This spirocyclic scaffold provides medicinal chemists with opportunities to explore chemical space that differs from traditional flat, aromatic compounds that have historically dominated drug discovery.

Future Research Directions

The promising results obtained thus far with 2,6-diazaspiro[3.4]octane derivatives suggest several fruitful avenues for future research:

  • Further optimization of the antitubercular leads to improve potency, selectivity, and pharmacokinetic properties

  • Expansion of biological testing to other therapeutic areas beyond antimicrobial applications

  • Development of more efficient and scalable synthetic routes

  • Exploration of additional substitution patterns to generate more comprehensive structure-activity relationships

  • Investigation of the binding modes and mechanisms of action of bioactive derivatives

The relatively recent emergence of this scaffold in medicinal chemistry literature suggests that its full potential has yet to be realized, with considerable opportunities for further exploration.

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